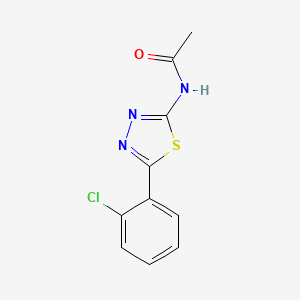

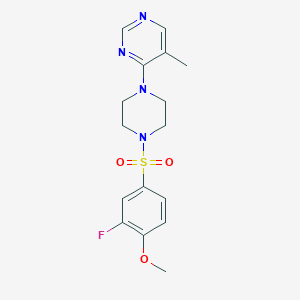

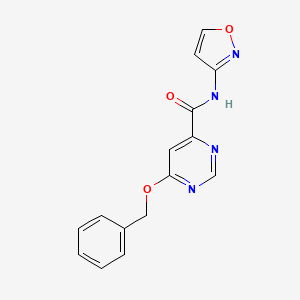

4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. The related compounds discussed in the provided papers include various piperazine derivatives with sulfonyl groups that have been synthesized and evaluated for different biological activities, such as antibacterial, anthelmintic, anti-inflammatory, and as potential imaging agents for dopamine receptors .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of palladium catalysis and Suzuki coupling. For instance, the synthesis of a fluorophenyl piperazine derivative was achieved through electrophilic fluorination of a trimethylstannyl precursor, which was prepared via a four-step synthetic approach . Similarly, novel methylpyrimidine sulfonyl piperazines were synthesized using Suzuki coupling, which is known for facilitating good functional group transformations and high yields . These methods are indicative of the synthetic routes that could be employed for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC-MS). These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure . The presence of a sulfonyl group attached to a piperazine ring, as seen in the compound of interest, suggests a certain degree of polarity and potential for hydrogen bonding, which could influence its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by the formation of new bonds, such as carbon-sulfur and carbon-nitrogen bonds, and the introduction of various substituents through reactions like Suzuki coupling and electrophilic substitution . The reactivity of the sulfonyl piperazine derivatives is influenced by the electronic properties of the substituents, which can affect the overall yield and the conditions required for the reactions, such as solvent choice, temperature, and the use of acid acceptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine and methoxy groups can affect the lipophilicity and electronic distribution within the molecule, which in turn can impact solubility, stability, and reactivity. The specific radioactivity and radiochemical purity of a fluorinated piperazine derivative were determined to be high, indicating the potential for use in imaging applications . The antibacterial and anti-inflammatory activities of methylpyrimidine sulfonyl piperazines suggest that these compounds have significant pharmacological potential, which is likely related to their physical and chemical properties .

Applications De Recherche Scientifique

New Fluoro Intermediates for Herbicidal Sulfonylureas

Research conducted by Hamprecht, Mayer, Westphalen, and Walter (1999) explores the preparation of new pyrimidine and triazine intermediates for herbicidal sulfonylureas. These compounds, including variations of the chemical , have been found to be effective post-emergence herbicides in cotton and exhibit selectivity in wheat due to metabolization processes and the combination with lipophilic difluoromethyl-benzenesulfonamide moieties. This study suggests the potential of these intermediates in agricultural applications, especially in enhancing selectivity and effectiveness of herbicides (Hamprecht et al., 1999).

Piperazine Derivatives as 5-HT7 Receptor Antagonists

Yoon et al. (2008) synthesized and evaluated a series of piperazine derivatives, including the structure , for their activity as 5-HT7 receptor antagonists. Their findings indicate that these compounds show promising IC50 values, suggesting their potential application in the development of new treatments targeting the 5-HT7 receptor, which could have implications for neuropsychiatric and neurological disorders (Yoon et al., 2008).

Phosphoinositide-3-Kinase Inhibitors

Lanman et al. (2014) discuss the evaluation of substituted alcohols as replacements for the piperazine sulfonamide portion of PI3Kα inhibitors. Their research led to the identification of compounds with good in vitro efficacy and favorable pharmacokinetic parameters. This highlights the compound's potential role in cancer research, specifically in the development of new PI3Kα inhibitors that could contribute to targeted cancer therapies (Lanman et al., 2014).

Propriétés

IUPAC Name |

4-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-5-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3S/c1-12-10-18-11-19-16(12)20-5-7-21(8-6-20)25(22,23)13-3-4-15(24-2)14(17)9-13/h3-4,9-11H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDOLVHJFUQUBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

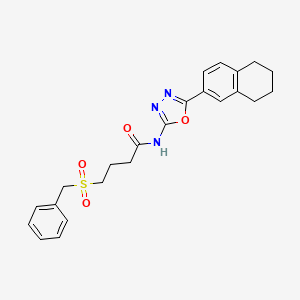

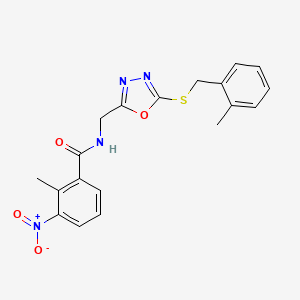

![methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2528989.png)

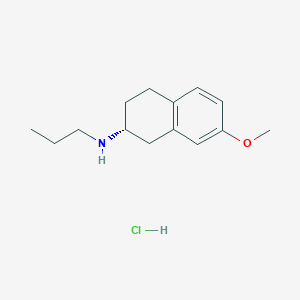

![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2528992.png)

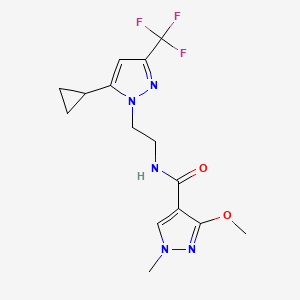

![3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2528996.png)

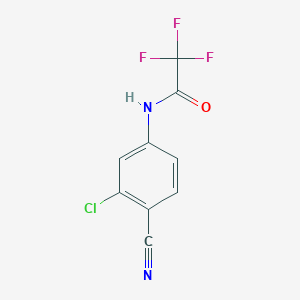

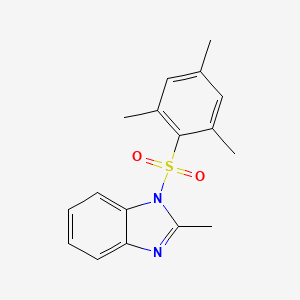

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2529005.png)